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Introduction

Tapderimotide is a synthetic peptide that has been investigated as a key component of the
therapeutic cancer vaccine, Vx-001. This peptide is derived from human telomerase reverse
transcriptase (hnTERT), a protein that is overexpressed in the vast majority of cancer cells but
shows limited expression in most normal somatic cells, making it an attractive target for cancer
immunotherapy. This technical guide provides a comprehensive overview of the
Tapderimotide peptide sequence, its immunogenic properties, the experimental
methodologies used to characterize it, and its mechanism of action.

Tapderimotide Peptide Sequence
Tapderimotide is a 15-amino acid peptide with the following sequence[1]:

Sequence: Arginine - Threonine - Phenylalanine - Valine - Leucine - Arginine - Valine - Arginine
- Alanine - Glutamine - Aspartic Acid - Proline - Proline - Proline - Glutamic Acid

One-Letter Code: RTFVLRVRAQDPPPE

This peptide corresponds to amino acids 691-705 of the human telomerase reverse
transcriptase protein and is also referred to as TERT 572 or TERT 572Y in some literature, with
the "Y" indicating a modification to enhance immunogenicity. It is classified as a T-cell antigen.
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Immunogenic Properties of Tapderimotide

The primary immunogenic property of Tapderimotide is its ability to elicit a specific cell-
mediated immune response, primarily through the activation of cytotoxic T lymphocytes (CD8+
T-cells). This has been demonstrated in multiple clinical studies of the Vx-001 vaccine.

Summary of Immunogenicity Data

The immunogenicity of Tapderimotide, as a component of the Vx-001 vaccine, has been
assessed in several clinical trials involving patients with various cancers, including non-small
cell lung cancer (NSCLC). The key findings on the induction of a specific T-cell immune
response are summarized in the table below.

Percentage of
Clinical Trial Phase Cancer Type Patients with Reference
Immune Response

. 55% after 2
Various Advanced o
Phase I/l vaccinations, 70% [2]
Cancers o
after 6 vaccinations
Phase Il Advanced NSCLC 66% [2]
Phase IIb Metastatic NSCLC ~29% [3]
. 93% with specific
) Various Advanced
Pilot Study CD8+ lymphocyte [2]
Tumors L
elicitation
ASCO Annual Meeting 100% (7 out of 7
Advanced NSCLC ] [4]
Abstract patients tested)

These studies consistently demonstrate that Tapderimotide can induce a detectable, specific
T-cell response in a significant portion of vaccinated patients. The immune response is often
correlated with improved clinical outcomes, such as longer overall survival[2][3].

Experimental Protocols
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The immunogenicity of Tapderimotide has been primarily evaluated using two key
experimental techniques: the Enzyme-Linked Immunospot (ELISpot) assay and Intracellular
Cytokine Staining (ICS) followed by flow cytometry.

ELISpot Assay for IFN-y Secretion

The ELISpot assay is a highly sensitive method used to quantify the number of cytokine-
secreting cells at the single-cell level. In the context of Tapderimotide, it is used to measure
the frequency of peptide-specific T-cells that secrete interferon-gamma (IFN-y) upon
stimulation.

Methodology:

o Plate Preparation: A 96-well PVYDF membrane plate is pre-coated with a capture antibody
specific for human IFN-y and incubated overnight at 4°C. The plate is then washed and
blocked to prevent non-specific binding.

o Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from patient
blood samples using density gradient centrifugation (e.g., with Ficoll-Paque).

o Cell Stimulation: A defined number of PBMCs (e.g., 2 x 10”5 cells/well) are added to the
wells of the prepared ELISpot plate. The cells are stimulated with:

o Tapderimotide peptide (e.g., at a final concentration of 10 pg/mL).
o A negative control (e.g., an irrelevant peptide or media alone).

o A positive control (e.g., phytohemagglutinin or a pool of viral peptides) to ensure cell
viability and functionality.

 Incubation: The plate is incubated for 18-24 hours at 37°C in a humidified incubator with 5%
CO2. During this time, activated T-cells secrete IFN-y, which is captured by the antibodies on
the membrane.

o Detection: After incubation, the cells are removed, and the plate is washed. A biotinylated
detection antibody specific for a different epitope of IFN-y is added to the wells and
incubated.
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 Visualization: Streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or
horseradish peroxidase) is added, followed by a substrate that produces a colored
precipitate. Each spot that forms on the membrane represents a single IFN-y-secreting cell.

e Analysis: The spots are counted using an automated ELISpot reader. The number of
Tapderimotide-specific T-cells is calculated by subtracting the number of spots in the
negative control wells from the number of spots in the peptide-stimulated wells.

C] Assay Detection and Analysis
w ( Add Detection Add Enzyme and
[ J Antibody Substrate Count Spots ]
Cj »

Click to download full resolution via product page

Figure 1: Workflow of the ELISpot Assay.

Intracellular Cytokine Staining (ICS)

ICS is a flow cytometry-based technique that allows for the simultaneous identification of cell
surface markers and intracellular cytokines. This provides a more detailed characterization of
the responding T-cell population (e.g., CD8+).

Methodology:

o Cell Stimulation: PBMCs are stimulated with Tapderimotide, a negative control, and a
positive control in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).
This inhibitor blocks cytokine secretion, causing them to accumulate inside the cell.

o Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface
markers, such as CD3, CD4, and CDS8, to identify T-cell subsets.

o Fixation and Permeabilization: The cells are then fixed to preserve their cellular structure and
permeabilized to allow antibodies to enter the cell.
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e Intracellular Staining: Fluorescently labeled antibodies against intracellular cytokines, such
as IFN-y, TNF-a, and IL-2, are added to the permeabilized cells.

o Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. By gating on
the CD8+ T-cell population, the percentage of cells producing specific cytokines in response

to Tapderimotide can be determined.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b15136296?utm_src=pdf-body-img
https://www.benchchem.com/product/b15136296?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15136296?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

References

1. researchgate.net [researchgate.net]

2. Anti-Cancer Immunotherapies Targeting Telomerase [mdpi.com]

3. Clinical activity of a htert (vx-001) cancer vaccine as post-chemotherapy maintenance

immunotherapy in patients with stage IV non-small cell lung cancer: final results of a
randomised phase 2 clinical trial - PMC [pmc.ncbi.nim.nih.gov]

e 4. ascopubs.org [ascopubs.org]

¢ To cite this document: BenchChem. [In-Depth Technical Guide: Tapderimotide Peptide and
its Immunogenic Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15136296#tapderimotide-peptide-sequence-and-its-

immunogenic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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